molecular formula C10H10BrClO2 B3033754 5-Bromo-2-isopropoxybenzoyl chloride CAS No. 116477-99-7

5-Bromo-2-isopropoxybenzoyl chloride

Cat. No.: B3033754
CAS No.: 116477-99-7
M. Wt: 277.54 g/mol
InChI Key: QKKMFJLBNVQRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-isopropoxybenzoyl chloride (5-BIPC) is an organochloride compound with a wide range of scientific and industrial applications. 5-BIPC is used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals, agrochemicals, and other industrial materials. The compound has a high boiling point and is stable in air, making it an ideal starting material for many reactions. In

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Polycyclic N-heterocyclic Compounds : 5-Bromo-2-isopropoxybenzoyl chloride is utilized in synthesizing complex organic compounds like 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines. These compounds have shown promise as bronchodilators and in influencing lipoprotein lipase mRNA expression (Okuda et al., 2010).

  • Potential Antipsychotic Agents : The compound has been implicated in the synthesis of potent antidopaminergic agents, specifically 5-substituted N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides. These agents demonstrate high affinity for dopamine D-2 receptors, which is significant in the development of antipsychotic medications (Högberg et al., 1990).

Novel Chemical Synthesis Methods

  • Development of New Synthesis Reagents : Research includes the development of novel reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), where this compound plays a role in creating multifunctional chemical intermediates for regioselective synthesis (Leng & Qin, 2018).

Antibacterial Research

  • Antibacterial Compound Synthesis : This compound is used in synthesizing novel derivatives like 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-Oxadiazole, which have been evaluated for their antibacterial activity against various bacterial strains (Rehman et al., 2018).

Electrophilic Reactions

  • Electrophilic Reaction Studies : The compound aids in understanding the reversibility of electrophilic steps in bromination reactions, providing insights into the structural and reactive properties of brominated organic compounds (Bellucci et al., 1991).

Organic Chemistry Applications

  • Organic Synthesis and Reactivity : It's used in the synthesis and study of various organic compounds like 2,3,8,9-Dibenzo-5,6-(substituted)benzo-1,4-dithio-7-oxacyclonona-2,5,8-trienes, providing valuable information about the reactivity of these complex molecules (Kim & Kim, 1998).

Biological Activity Studies

  • Synthesis of Biologically Active Compounds : Research has been conducted on the synthesis of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles to explore their antitubercular and antimicrobial activities, where this compound serves as a key precursor (Popat et al., 2004).

Safety and Hazards

According to one source, 5-Bromo-2-isopropoxybenzoyl chloride may cause an allergic skin reaction and serious eye irritation .

Properties

IUPAC Name

5-bromo-2-propan-2-yloxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKMFJLBNVQRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-isopropoxybenzoyl chloride
Reactant of Route 2
5-Bromo-2-isopropoxybenzoyl chloride
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-isopropoxybenzoyl chloride
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-isopropoxybenzoyl chloride
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-isopropoxybenzoyl chloride
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-isopropoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.